molecular formula C32H54O3 B102211 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol CAS No. 19454-73-0

3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol

Cat. No. B102211
CAS RN: 19454-73-0
M. Wt: 486.8 g/mol
InChI Key: UWOQKGAEHGZLFX-WNCKTOKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol, also known as acetylaranotin, is a natural product that has been extensively studied for its potential therapeutic applications. It belongs to the lanostane triterpenoids family and is isolated from the mycelia of the fungus Antrodia cinnamomea, which is known for its medicinal properties in traditional Chinese medicine. In

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, reduce fibrosis, and improve glucose metabolism. The compound has also been shown to protect the liver and cardiovascular system from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol in lab experiments is its natural origin. The compound is isolated from a natural source and has been used in traditional Chinese medicine for centuries, which makes it a promising therapeutic agent. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes.

Future Directions

There are several future directions for the research of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fibrosis, and diabetes. Another direction is to investigate its mechanism of action and identify the signaling pathways that it modulates. Additionally, further research is needed to optimize the synthesis method and increase the yield of the compound. Finally, the safety and toxicity of the compound need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol is a natural product that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties and has been shown to protect the liver and cardiovascular system. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes. Further research is needed to explore its potential as a therapeutic agent and optimize the synthesis method.

Synthesis Methods

The synthesis of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol can be achieved through the extraction of Antrodia cinnamomea mycelia, followed by purification using various chromatographic techniques. The yield of the compound is low, which makes it challenging to obtain large quantities for research purposes.

Scientific Research Applications

3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties. The compound has also been studied for its potential to protect the liver and cardiovascular system.

properties

CAS RN

19454-73-0

Product Name

3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol

Molecular Formula

C32H54O3

Molecular Weight

486.8 g/mol

IUPAC Name

[(3S,5R,7R,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,25-27,34H,10-19H2,1-9H3/t21-,23-,25-,26+,27+,30-,31-,32+/m1/s1

InChI Key

UWOQKGAEHGZLFX-WNCKTOKXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C

Origin of Product

United States

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